N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide
Description
Chemical Structure and Properties N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide (CAS: 324538-64-9) is a heterocyclic compound with the molecular formula C₁₇H₁₆N₂O₃S and a molecular weight of 328.39 g/mol . Its structure features a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a 3,4-dimethoxybenzamide moiety at position 2. The compound’s antiproliferative activity against cancer cell lines, particularly MCF7 (human breast adenocarcinoma), has been documented, with derivatives of this scaffold showing IC₅₀ values in the nanomolar range .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-7-6-10(8-14(13)22-2)16(20)19-17-12(9-18)11-4-3-5-15(11)23-17/h6-8H,3-5H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZMHICBCRXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: It is explored for use in optoelectronic materials and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclopenta[b]thiophene derivatives with diverse biological activities. Structural modifications to the benzamide or thiophene moieties significantly influence pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|
| N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide | C₁₇H₁₆N₂O₃S | 328.39 | 3,4-dimethoxybenzamide | Anticancer (MCF7 inhibition) |
| 4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide | C₂₁H₂₁BrN₄O₃S₂ | 521.45 | Bromo, piperidinylsulfonyl | Antibacterial (MurF ligand) |
| N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide | C₁₈H₁₈N₂O₄S | 358.41 | 3,4,5-trimethoxybenzamide | Not reported (predicted) |
| N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide | C₁₉H₂₀ClN₃O₃ | 373.84 | Allylcarbamoyl, chloro | Antiviral (monkeypox protease) |
Key Observations
Substituent Effects on Anticancer Activity
- The 3,4-dimethoxybenzamide group in the target compound is critical for tyrosine kinase inhibition, mimicking gefitinib and dasatinib .
- Adding a sulfamoyl group (Compound 24) enhances potency (IC₅₀ = 30.8 nM), while bulkier groups like piperidinylsulfonyl shift activity toward antibacterial targets (MurF protein) .
Role of Methoxy Groups
- The 3,4,5-trimethoxybenzamide derivative (Table 1) has a higher molecular weight (358.41 g/mol) and predicted density (1.34 g/cm³) than the target compound, suggesting increased hydrophobicity . However, its biological activity remains uncharacterized.
Diversification of Applications
- Substituting the benzamide with allylcarbamoyl and chloro groups (N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide) redirects activity to antiviral targets (monkeypox protease) with a binding affinity of -6.7 kcal/mol .
Synthesis and SAR Derivatives are synthesized via condensation reactions between chloroacetylated intermediates and sulfa drugs or amines . The cyano group on the thiophene ring is conserved across analogs, indicating its role in stabilizing interactions with kinase ATP pockets .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article synthesizes current research findings and case studies related to its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopenta[b]thiophene moiety, which is known for its biological activity. The molecular formula is with a molecular weight of 339.45 g/mol. Its structural characteristics contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of cyclopenta[b]thiophene exhibit promising antiproliferative effects across various cancer cell lines.
The mechanism underlying the anticancer activity of this compound appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, it may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies show that it can activate caspases (caspase 3, 8, and 9), which are critical for the apoptotic pathway .
Case Studies and Research Findings
- Cell Proliferation Assays : In vitro studies using the A549 nonsmall cell lung cancer cell line demonstrated submicromolar growth inhibition (GI50 values) for compounds related to cyclopenta[b]thiophenes. For instance, one study reported GI50 values as low as 0.362 μM in certain cell lines .
- Broad-Spectrum Antiproliferative Effects : In a panel of 60 human cancer cell lines, the tested compounds exhibited high growth inhibition percentages (GI > 80%) against various types of cancer, indicating broad-spectrum efficacy .
- In Vivo Studies : Animal model studies (e.g., CT26 murine model) showed significant tumor growth reduction when treated with these compounds compared to untreated controls . This underscores the potential for further development into effective chemotherapeutics.
Comparative Data Table
The following table summarizes the biological activity data for this compound and related compounds:
| Compound | GI50 (μM) | LC50 (μM) | Cell Lines Tested | Mechanism |
|---|---|---|---|---|
| This compound | 0.362 | Not specified | A549, OVACAR-4, CAKI-1 | Tubulin inhibition |
| Compound 17 (related derivative) | 1.06 - 6.51 | Not specified | Various cancer lines | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
